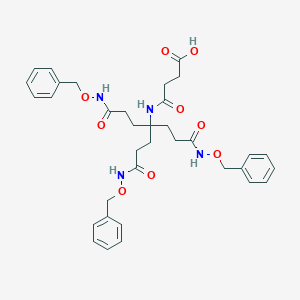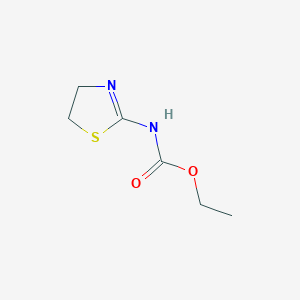
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate, also known as EDC, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. EDC is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the activity of the protein kinase C, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are thought to be involved in the development of a number of diseases. ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. It has also been shown to possess a wide range of biological and pharmacological activities, making it a useful tool for studying various physiological and biochemical processes. However, one of the limitations of using ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate. One area of research could be the development of new drugs based on ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate, which could be used to treat a variety of diseases. Another area of research could be the development of new insecticides and herbicides based on ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate, which could be used to control pests and weeds in agriculture. Additionally, further research could be done to better understand the mechanism of action of ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate and its effects on various physiological and biochemical processes in the body.
Synthesemethoden
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate can be synthesized using a variety of methods, including the reaction of ethyl carbamate with 2-aminothiazole in the presence of a catalyst. Other methods include the reaction of ethyl chloroformate with 2-aminothiazole and the reaction of ethyl isocyanate with 2-mercaptothiazoline.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate has also been shown to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Eigenschaften
CAS-Nummer |
143337-50-2 |
|---|---|
Produktname |
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
Molekularformel |
C6H10N2O2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H10N2O2S/c1-2-10-6(9)8-5-7-3-4-11-5/h2-4H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
NWQKKMZIQWSEIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NCCS1 |
Kanonische SMILES |
CCOC(=O)NC1=NCCS1 |
Synonyme |
Carbamic acid, 2-thiazolidinylidene-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



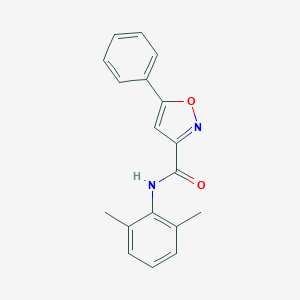
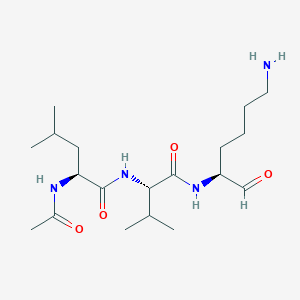
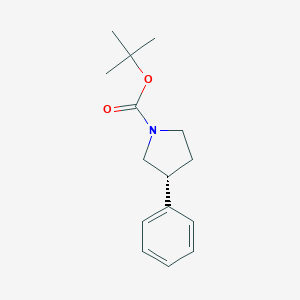




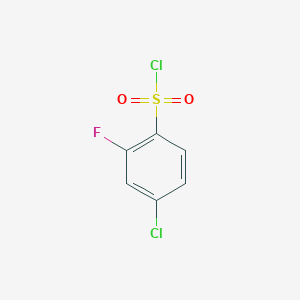
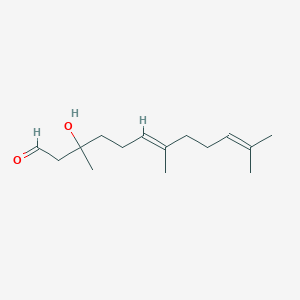
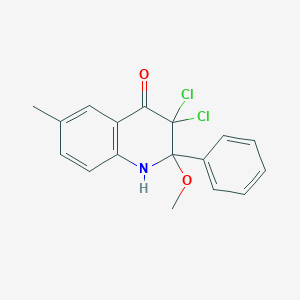
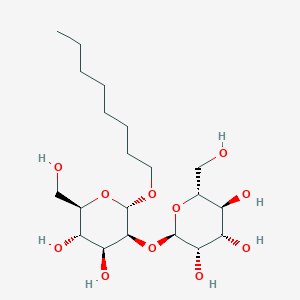
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
